molecular formula C9H14O2 B8569851 (R)-Spiro[2.5]octane-1-carboxylic acid

(R)-Spiro[2.5]octane-1-carboxylic acid

Cat. No. B8569851
M. Wt: 154.21 g/mol
InChI Key: MWCFUPYBGQILOY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932245B2

Procedure details

The product from Example 1B (420 g, 2.72 mol) and 1,1′-carbonyldiimidazole (530 g, 3.27 mol) were combined in ethyl acetate (8.9 Kg) at ambient temperature and stirred for 2 hours. The mixture was treated with water (50 mL) and 2-aminoacetamide hydrochloride (368 g, 3.27 mol, purchased from Aldrich), heated at 65° C. for 10 hours, allowed to cool to room temperature, diluted with H2O (4.9 Kg) and heptane (1.35 Kg), and cooled to 10° C. resulting in formation of a solid. The solid was collected by filtration and washed with a mixture of H2O (440 g) and ethyl acetate (350 g). The resulting wet cake was slurried with H2O (2.0 Kg), filtered (550 g heptane wash) and dried to afford the title compound. 1H NMR (d6-DMSO, 300 MHz) δ 8.10 (t, 1H), 7.21 (s, 1H), 6.95 (s, 1H), 3.62 (dq, 2H), 1.1-1.6 (m, 11H), 0.85 (dd, 1H), 0.61 (dd, 1H); 13C NMR (CDCl3, 100 MHz) δ 171.2, 170.8, 42.0, 36.9, 28.2, 26.7, 25.8, 25.2, 18.1; MS m/z 211 (M+H)+.
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
530 g
Type
reactant
Reaction Step Two
Quantity
8.9 kg
Type
solvent
Reaction Step Three
Quantity
1.35 kg
Type
reactant
Reaction Step Four
Name
Quantity
4.9 kg
Type
solvent
Reaction Step Four
Name
2-aminoacetamide hydrochloride
Quantity
368 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:9]([OH:11])=O)[C:3]2([CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)[CH2:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.[NH2:25][CH2:26][C:27]([NH2:29])=[O:28].CCCCCCC>C(OCC)(=O)C.O>[NH2:29][C:27](=[O:28])[CH2:26][NH:25][C:9]([CH:1]1[C:3]2([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:2]1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
C1(CC12CCCCC2)C(=O)O
Step Two
Name
Quantity
530 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
8.9 kg
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
1.35 kg
Type
reactant
Smiles
CCCCCCC
Name
Quantity
4.9 kg
Type
solvent
Smiles
O
Step Five
Name
2-aminoacetamide hydrochloride
Quantity
368 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
resulting in formation of a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with a mixture of H2O (440 g) and ethyl acetate (350 g)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
(550 g heptane wash)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(CNC(=O)C1CC12CCCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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